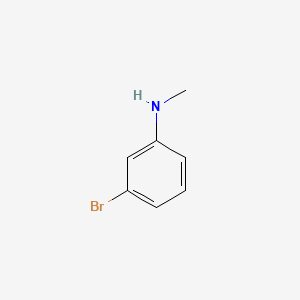

3-Bromo-N-methylaniline

概要

説明

3-Bromo-N-methylaniline is a compound that is structurally related to aniline derivatives, where a bromine atom is substituted at the third position of the benzene ring and a methyl group is attached to the nitrogen atom of the aniline. This compound is of interest due to its potential applications in various chemical syntheses and material sciences.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through various methods. For instance, the catalytic asymmetric amination reaction of 3-bromooxindoles with indolines has been used to construct N1-C3 linkage stereogenic centers, which is a method that could potentially be adapted for the synthesis of this compound derivatives . Additionally, the palladium-catalyzed isocyanide insertion followed by intramolecular cyclization has been employed to synthesize 2-amino-3-bromoquinolines, demonstrating the versatility of palladium-catalyzed reactions in the synthesis of brominated aniline compounds . Furthermore, Suzuki cross-coupling reactions have been utilized to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, indicating the potential for cross-coupling strategies in the synthesis of this compound analogs .

Molecular Structure Analysis

The molecular structure of this compound and its analogs can be characterized using various spectroscopic and computational methods. Density functional theory (DFT) investigations have been performed to determine the structural characteristics of synthesized analogs, providing insight into their frontier molecular orbitals and molecular electrostatic potential . Single crystal X-ray diffraction studies have been used to study the molecular structures of related compounds, revealing details such as intramolecular hydrogen bonding and crystal packing .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of both a bromine atom and an amine group. For example, it can be used as a starting material for the synthesis of indoles through reactions with α-bromoketones under basic conditions . The bromine atom in the molecule can also be utilized in further bromination reactions, as demonstrated by the efficient bromination of polyaniline base to poly(2-bromoaniline)-bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by the presence of substituents on the benzene ring and the nature of the amine group. The electronic properties, such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity, can be calculated to understand the reactivity of these molecules . The optical properties, including one-photon absorption wavelengths and nonlinear optical behavior, can be theoretically obtained to assess the potential of these compounds in optical applications .

科学的研究の応用

Palladium(0) Catalyzed Synthesis and Optical Properties

A study by Rizwan et al. (2021) explores the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. This process involves the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde, leading to the creation of various analogs with significant non-linear optical properties and insights into their molecular electrostatic potential and reactivity descriptors (Rizwan et al., 2021).

Multikilogram-Scale Synthesis in Pharmaceutical Chemistry

Ennis et al. (1999) demonstrated a process involving 4-bromo-3-methylaniline in the synthesis of a biphenyl carboxylic acid derivative, highlighting its utility in large-scale pharmaceutical chemistry. This procedure includes reactions under Suzuki coupling conditions, indicating the compound's relevance in synthesizing complex organic molecules (Ennis et al., 1999).

Microsomal Metabolism Study

Boeren et al. (1992) investigated the microsomal metabolism of 2-bromo-4-methylaniline in rat liver, focusing on metabolites from side-chain C-hydroxylation and N-hydroxylation. The study provides insight into the biochemical pathways and metabolite patterns influenced by halogen substituents, contributing to our understanding of its biological interactions (Boeren et al., 1992).

Continuous, Homogeneous Synthesis

Xie et al. (2020) researched the continuous, homogeneous synthesis of 4-bromo-3-methylanisole, a derivative of 4-bromo-3-methylaniline. This study is crucial for understanding its application in manufacturing thermal papers, especially for black fluorane dye synthesis (Xie et al., 2020).

Synthesis of Schiff Bases and Potentiometric Studies

Upadhyay et al. (2020) synthesized Schiff bases from 3-bromo-4-methyl aniline and studied their potentiometric behavior with various metal ions. This research highlights the compound's role in creating complexes with potential applications in coordination chemistry and sensor development (Upadhyay et al., 2020).

Environmental Impact Studies

Research by Wegman and Korte (1981) included 4-methylaniline, a related compound, in a study of aromatic amines in Dutch rivers. This reflects the importance of understanding the environmental impact and behavior of such compounds in aquatic ecosystems (Wegman & Korte, 1981).

Safety and Hazards

When handling 3-Bromo-N-methylaniline, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

将来の方向性

3-Bromo-N-methylaniline is an important organic intermediate used to synthesize substituted aniline products . It is used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry . Therefore, it can be expected that future research and development will continue to explore its potential applications in various fields.

作用機序

Target of Action

It’s known that anilines and their derivatives often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

As a derivative of aniline, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The bromine atom could potentially enhance the reactivity of the compound, allowing it to interact more strongly with its targets .

Biochemical Pathways

Anilines and their derivatives are known to be involved in a variety of biochemical processes, including the modulation of enzyme activity and the disruption of normal cellular functions .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Anilines and their derivatives can cause a variety of effects at the cellular level, including cytotoxicity, genotoxicity, and changes in cell signaling pathways .

Action Environment

The action, efficacy, and stability of 3-Bromo-N-methylaniline can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is present .

特性

IUPAC Name |

3-bromo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOSFZXROYRVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426986 | |

| Record name | 3-Bromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66584-32-5 | |

| Record name | 3-Bromo-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66584-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 3-Bromo-N-methylaniline in the synthesis of aza[1(n)()]metacyclophanes?

A: this compound serves as a crucial starting material for creating aza[1(n)()]metacyclophanes, which are cyclic oligomers of poly(m-aniline) [, ]. The bromine atom and the methyl-substituted amine group in its structure allow it to participate in Palladium(0)-catalyzed amination reactions. This reaction leads to the formation of carbon-nitrogen bonds, effectively linking multiple this compound units to create the desired ring structures.

Q2: How does the ring size of aza[1(n)()]metacyclophanes, synthesized using this compound, affect their properties?

A: Research indicates that the ring size of aza[1(n)()]metacyclophanes significantly influences their spectroscopic and electrochemical properties []. This is because the number of repeating units in the cyclic structure directly impacts the electron delocalization and overall conformation of the molecule. Consequently, variations in ring size lead to distinct absorption/emission spectra and electrochemical behaviors, making them interesting for potential applications in materials science.

Q3: Why are aza[1(n)()]metacyclophanes, derived from this compound, considered potential precursors for cyclophane-based high-spin molecules?

A: Density Functional Theory (DFT) calculations on the trimer and tetramer forms of aza[1(n)()]metacyclophanes, synthesized using this compound, suggest their suitability as precursors for high-spin molecules []. The calculations reveal stable conformations that could potentially facilitate the formation of stable radicals upon further modification. This characteristic makes them attractive targets for developing new materials with unique magnetic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)